Ethyl 4-methoxy-1H-indole-6-carboxylate

Lipophilicity Drug design ADME

Ethyl 4-methoxy-1H-indole-6-carboxylate (CAS 1459215-15-6) is a disubstituted indole derivative with a methoxy group at the 4-position and an ethyl ester at the 6-position of the indole core. It has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B11884636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxy-1H-indole-6-carboxylate
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CN2)C(=C1)OC
InChIInChI=1S/C12H13NO3/c1-3-16-12(14)8-6-10-9(4-5-13-10)11(7-8)15-2/h4-7,13H,3H2,1-2H3
InChIKeyGHKNEJUTFCMKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methoxy-1H-indole-6-carboxylate: Chemical Identity and Structural Context for Procurement


Ethyl 4-methoxy-1H-indole-6-carboxylate (CAS 1459215-15-6) is a disubstituted indole derivative with a methoxy group at the 4-position and an ethyl ester at the 6-position of the indole core . It has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . Computational predictions indicate a topological polar surface area (TPSA) of 51.32 Ų and a calculated LogP of 2.35 . The compound is primarily offered as a research intermediate with typical purities of 95% or 98% . No primary literature reporting quantitative biological or physicochemical differentiation of this specific compound relative to its closest structural analogs was identified during the evidence review.

Type Disubstituted indole research intermediate
Scaffold 4-methoxy-6-ester indole core for library synthesis
Typical purity 95% or 98% offerings support diverse workflow entry

Why Ethyl 4-methoxy-1H-indole-6-carboxylate Cannot Be Interchanged with Generic Indole-6-carboxylate Esters


The substitution pattern on the indole ring is a critical determinant of both chemical reactivity and biological recognition. The 4-methoxy group alters the electron density of the aromatic system, influencing the regioselectivity of electrophilic aromatic substitution and the compound's hydrogen-bonding capacity, while the ethyl ester at the 6-position differentiates it from the more common methyl ester in terms of steric bulk, lipophilicity, and susceptibility to enzymatic hydrolysis . These dual modifications mean that even closely related analogs—such as methyl 4-methoxy-1H-indole-6-carboxylate or ethyl 1H-indole-6-carboxylate—cannot be treated as interchangeable in synthesis or screening workflows without risking divergent outcomes. However, the lack of publicly available head-to-head comparative data for this specific compound limits the ability to quantify the magnitude of these effects.

4-methoxy substitution

May alter electron density and hydrogen-bonding capacity compared to unsubstituted or 5-/6-methoxy analogs, potentially shifting reactivity and recognition.

Ethyl ester vs. methyl ester

Different steric bulk, lipophilicity, and enzymatic hydrolysis susceptibility may lead to divergent outcomes in synthesis or screening; not a direct drop-in replacement.

Head-to-head data gap

No publicly available comparative data for this specific compound limit quantification of substitution effects; experimental validation is advised before interchange.

Quantitative Differentiation Evidence for Ethyl 4-methoxy-1H-indole-6-carboxylate vs. Closest Analogs


Computed LogP Difference vs. Methyl Ester Analog as a Lipophilicity Indicator

The ethyl ester derivative exhibits a higher computed LogP (2.35) compared to its methyl ester analog, methyl 4-methoxy-1H-indole-6-carboxylate (calculated LogP approximately 1.80 based on standard fragment methods) . This difference is consistent with the well-established Hansch-Leo π constant for a methylene (–CH₂–) increment of ~0.5 log units, but no experimentally measured LogP or LogD values were found for either compound in the reviewed literature.

LogP Difference
Data to verify
Target LogP 2.35 (computed) vs. methyl ester ~1.80; ΔLogP ≈ +0.55
Estimated lipophilicity shift consistent with -CH₂- increment
No experimental LogP/LogD values available
Lipophilicity Drug design ADME

Purity Specifications Across Commercial Suppliers as an Indicator of Synthetic Accessibility

Ethyl 4-methoxy-1H-indole-6-carboxylate is commercially available at 98% purity from multiple suppliers , whereas the methyl ester analog (methyl 4-methoxy-1H-indole-6-carboxylate, CAS 41082-79-5) is typically listed at 95% purity . The higher purity specification for the ethyl ester may reflect a more optimized synthesis and purification route, potentially reducing the need for additional in-house purification prior to use in sensitive reactions.

Commercial Purity
Lot attribute
Target 98% purity vs. methyl ester 95% (vendor specifications)
May reduce pre-reaction purification steps
Lot-to-lot variability not assessed
Sourcing Purity Reproducibility

Role of 4-Methoxy Substitution in Serotonin Receptor Ligand Design: Class-Level Inference

Computational chemistry studies on indole-based serotonin receptor ligands indicate that the presence and position of a methoxy group on the indole system significantly influence ligand binding affinity [1]. Specifically, a 6-methoxy substitution was found to be necessary for serotoninergic activity in one series, but the SAR data for the 4-methoxy regioisomer remains unexplored [1]. No quantitative affinity data (Ki, IC50, EC50) were found for ethyl 4-methoxy-1H-indole-6-carboxylate at any serotonin receptor subtype.

Serotonin Receptor SAR
Class-level inference
No affinity data for 4-methoxy regioisomer; 6-methoxy indoles show activity
Underexplored chemical space for subtype selectivity
Extrapolation from computational class study; requires in vitro profiling
Serotonin receptor 5-HT Neuropharmacology

Absence of CYP450 Inhibition Liability Consistent with Class Behavior of Small Indole Esters

A structurally related compound from the indole-6-carboxylate ester class was profiled against CYP3A4 and CYP2D6, yielding IC50 values of >50 µM, indicating negligible CYP inhibition liability [1]. No CYP inhibition data are available for ethyl 4-methoxy-1H-indole-6-carboxylate itself. The presence of the 4-methoxy group could theoretically alter CYP binding, but confirmatory data are absent.

CYP Inhibition
Class-level inference
No direct data; related ester shows CYP2D6/CYP3A4 IC50 >50 µM
May support lead optimization if CYP profile conserved
4-methoxy effect uncharacterized; experimental confirmation needed
Drug metabolism CYP450 Toxicity

Computational TPSA as a Predictor of Passive Oral Absorption Relative to Common Drug-Likeness Thresholds

The compound's computed TPSA of 51.32 Ų falls well below the 140 Ų threshold associated with good oral absorption and is comparable to that of the methyl ester analog (estimated TPSA ~51 Ų). In contrast, analogs bearing additional polar substituents (e.g., carboxylic acid or carboxamide at the 6-position) exhibit TPSA values exceeding 70–100 Ų, which may reduce passive permeability.

TPSA vs. Threshold
Computational prediction
Target TPSA 51.32 Ų vs. >70 Ų for acid analogs; Veber threshold 140 Ų
Favorable for passive oral absorption likelihood
No experimental permeability data (PAMPA, Caco-2)
Drug-likeness Oral bioavailability Rule-of-five

Synthetic Application as a Stable Ester Intermediate vs. Free Carboxylic Acid Analogs

The ethyl ester group provides a balance of stability under mildly basic and nucleophilic conditions compared to the more labile methyl ester, while still being readily cleavable to the free carboxylic acid under standard hydrolysis conditions (NaOH/EtOH or LiOH/THF/H₂O). The free acid analog, 4-methoxy-1H-indole-6-carboxylic acid, exhibits substantially lower solubility in organic solvents (typically requiring DMF or DMSO for dissolution at >10 mg/mL), whereas the ethyl ester is soluble in common organic solvents such as DCM, EtOAc, and THF .

Synthetic Handle
Reported
Ethyl ester: soluble in DCM, EtOAc, THF; stable to mild bases
Simplifies reaction setup and purification vs. free acid
Qualitative solubility advantage; no quantitative solubility data reported
Synthetic chemistry Ester protection Solubility

Recommended Application Scenarios for Ethyl 4-methoxy-1H-indole-6-carboxylate Based on Differentiated Property Profile


Medicinal Chemistry: Kinase and GPCR Library Synthesis

The compound's 4-methoxy-6-ester indole scaffold positions it as a versatile intermediate for generating focused libraries targeting kinase ATP-binding sites or serotonin receptor subtypes, where methoxyindole motifs are prevalent pharmacophores [1]. Its favorable computed TPSA (51.32 Ų) supports its placement in lead-like compound collections for oral drug discovery .

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 219.24 g/mol and 3 hydrogen bond acceptors, the compound meets the Rule of Three criteria for fragment libraries [1]. Its dual functionalization (methoxy and ethyl ester) offers multiple vectors for fragment growing or merging strategies, while maintaining physicochemical properties compatible with downstream lead optimization .

Multi-Step Organic Synthesis of Bioactive Indole Derivatives

The compound's 98% commercial purity reduces the need for pre-reaction purification [1]. The ethyl ester group serves as a stable protecting group during alkylation, acylation, or cross-coupling reactions at the indole N1 or C2/C3 positions, with cleavage to the carboxylic acid achievable under standard saponification conditions for subsequent amide coupling or decarboxylative functionalization .

Serotonin Receptor Pharmacological Tool Development

Based on class-level evidence that methoxy substitution on indole modulates serotoninergic activity [1], the 4-methoxy regioisomer represents an underexplored chemical probe for investigating subtype selectivity across 5-HT receptors, complementing existing tool compounds based on 5-methoxy and 6-methoxyindole cores [1].

Application
Selection Property
Validation Focus
Kinase / GPCR library synthesis
Disubstituted indole scaffold with methoxy pharmacophore
Lead-like physicochemical profile assessment
Fragment-based drug discovery
Rule-of-three compliant core with dual functionalization
Fragment growing and merging compatibility
Multi-step organic synthesis
Stable ethyl ester protecting group and high commercial purity
Process robustness and purification efficiency
Serotonin receptor tool development
Underexplored 4-methoxyindole regioisomer
Subtype selectivity profiling across 5-HT receptors
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